2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide
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Overview
Description
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by a benzene ring fused with a thiadiazine ring, which contains sulfur and nitrogen atoms. The ethyl ester and 1,1-dioxide functionalities add to its unique chemical properties.
Preparation Methods
The synthesis of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamide with diethyl oxalate or oxamic acid esters in the presence of sodium methoxide . The reaction conditions include:
Reagents: 2-aminobenzenesulfonamide, diethyl oxalate or oxamic acid esters, sodium methoxide.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.
Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides.
Major Products: The major products depend on the type of reaction.
Scientific Research Applications
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide involves its interaction with various molecular targets:
Molecular Targets: The compound targets AMPA receptors and KATP channels, influencing neurotransmission and cellular metabolism.
Pathways Involved: By modulating these targets, the compound can affect pathways related to hypertension, diabetes, and cancer.
Comparison with Similar Compounds
2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide can be compared with other benzothiadiazine derivatives:
Similar Compounds: Chlorothiazide, hydrochlorothiazide, and other benzothiadiazine-1,1-dioxide derivatives.
Uniqueness: The ethyl ester functionality and the specific substitution pattern on the benzene ring confer unique pharmacological properties to this compound.
Properties
IUPAC Name |
ethyl 1,1-dioxo-4H-1λ6,2,4-benzothiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4S/c1-2-16-10(13)9-11-7-5-3-4-6-8(7)17(14,15)12-9/h3-6H,2H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWIBVRQWNGUDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10432297 |
Source
|
Record name | 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59794-89-7 |
Source
|
Record name | 2H-1,2,4-Benzothiadiazine-3-carboxylic acid, ethyl ester, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10432297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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